molecular formula C10H9ClN4O2 B11714769 methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate

methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate

Cat. No.: B11714769
M. Wt: 252.66 g/mol
InChI Key: XEFWUOCVYIHPDD-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted with a 2-chlorophenyl group and an ester-functionalized side chain. The 2-chlorophenyl substituent enhances lipophilicity, influencing pharmacokinetic properties, while the methyl ester group improves solubility and metabolic stability. This compound is of interest in medicinal and agrochemical research due to the structural versatility of tetrazoles, which are often used as bioisosteres for carboxylic acids or other heterocycles .

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

methyl 2-[5-(2-chlorophenyl)tetrazol-1-yl]acetate

InChI

InChI=1S/C10H9ClN4O2/c1-17-9(16)6-15-10(12-13-14-15)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

XEFWUOCVYIHPDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NN=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Sodium Azide and Ammonium Chloride-Mediated Cyclization

A widely adopted method involves reacting 2-chlorobenzonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100–125°C for 12–24 hours. The reaction proceeds via in situ generation of hydrazoic acid (HN₃), which undergoes cycloaddition with the nitrile group.

Reaction Conditions

  • Molar Ratio : 1:1.2 (nitrile:NaN₃)

  • Catalyst : ZnBr₂ or acetic acid (yield enhancement up to 90%)

  • Solvent : DMF or water (microwave-assisted methods reduce time to 2 hours)

Purification : Column chromatography (hexane/ethyl acetate, 1:1) yields 5-(2-chlorophenyl)-1H-tetrazole.

Esterification and Alkylation of Tetrazole Intermediates

The 1-position of the tetrazole ring is alkylated with methyl 2-bromoacetate to introduce the acetate ester group.

Alkylation Under Basic Conditions

A mixture of 5-(2-chlorophenyl)-1H-tetrazole (1 equiv), methyl 2-bromoacetate (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2 equiv) in DMF is stirred at 100°C for 12 hours. The base deprotonates the tetrazole, facilitating nucleophilic substitution.

Key Data

  • Yield : 58–72%

  • Workup : Extraction with ethyl acetate, washing with water, and drying over Na₂SO₄

  • Purification : Silica gel chromatography (hexane/ethyl acetate gradient)

Mitsunobu Reaction for Direct Esterification

An alternative approach employs the Mitsunobu reaction to couple pre-formed 1H-tetrazole derivatives with methyl glycolate. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction achieves moderate yields (45–55%) but requires stringent moisture control.

One-Pot Synthesis Strategies

Recent advances enable tandem cycloaddition-alkylation in a single reactor, minimizing isolation steps.

Sequential [3+2] Cycloaddition and Alkylation

A patent by US10611737B1 describes a one-pot method where 2-chlorobenzonitrile, NaN₃, and methyl 2-bromoacetate react in acetonitrile with triethylamine (TEA) as a base. The process avoids intermediate purification, achieving a 65% overall yield.

Conditions

  • Temperature : 80°C (cycloaddition), then 25°C (alkylation)

  • Solvent : Acetonitrile or ethyl acetate

Catalytic and Green Chemistry Approaches

Heterogeneous Catalysis

Kaya and Sen (2019) reported using Pd/Co nanoparticles on carbon nanotubes (Pd/Co@CNT) to catalyze the [3+2] cycloaddition at 100°C under microwave irradiation. This method reduces reaction time to 10 minutes with 90–99% yields but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chlorobenzonitrile, NaN₃, and methyl 2-bromoacetate with K₂CO₃ achieves 70% yield in 2 hours, eliminating solvent waste.

Comparative Analysis of Methods

Method Yield (%) Time (h) Catalyst Key Advantage
Conventional Cycloaddition72–8512–24ZnBr₂/AcOHHigh reproducibility
Microwave-Assisted90–990.5–2Pd/Co@CNTRapid synthesis
One-Pot658TEASimplified workflow
Mechanochemical702K₂CO₃Eco-friendly, solvent-free

Challenges and Optimization Strategies

  • Regioselectivity : The 1H-tetrazole isomer dominates under kinetic control, but prolonged heating favors the 2H-tautomer. Using bulky bases (e.g., Cs₂CO₃) ensures 1-substitution.

  • Purification : Silica gel chromatography remains critical due to byproducts like unreacted nitriles.

  • Scale-Up : Microwave and flow chemistry methods improve scalability but require capital investment .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorophenyl tetrazole oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted chlorophenyl tetrazole compounds.

Scientific Research Applications

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic Acid
  • Molecular Formula : C₄H₄F₂N₄O₂
  • Molecular Weight : 178.10 g/mol
  • Key Differences :
    • Replaces the 2-chlorophenyl group with a difluoromethyl substituent.
    • Features a carboxylic acid group instead of a methyl ester.
  • Implications :
    • The difluoromethyl group may enhance metabolic resistance compared to chlorophenyl.
    • The carboxylic acid form increases polarity, reducing membrane permeability but improving water solubility .
Methyl 2-(2-Chlorophenyl)-2-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)acetate Hydrochloride
  • Molecular Formula : C₁₇H₁₇ClN₂O₂S·HCl (as per tariff listing)
  • Key Differences: Replaces the tetrazole ring with a thieno[3,2-c]pyridine scaffold. Contains a secondary amine hydrochloride salt.
  • Implications: The thienopyridine ring may confer distinct electronic properties, affecting binding affinity in biological targets. The hydrochloride salt enhances crystallinity and solubility in polar solvents .

Bioactive Analogues with Chlorophenyl Substitutions

Epoxiconazole (Agrochemical Triazole)
  • Molecular Formula : C₁₇H₁₃ClFN₃O
  • Key Differences :
    • Uses a triazole ring (1,2,4-triazole) instead of tetrazole.
    • Contains an epoxy-propyl linker and additional fluorophenyl group.
  • Epoxiconazole’s dual aryl groups (chlorophenyl and fluorophenyl) enhance fungicidal activity by increasing steric bulk and hydrophobic interactions .

Key Research Findings

Tetrazole vs. Triazole :

  • Tetrazoles exhibit higher metabolic stability than triazoles due to increased aromaticity and resistance to oxidative degradation .
  • Triazoles (e.g., Epoxiconazole) are more commonly used in agrochemicals, likely due to their smaller size and synthetic accessibility .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to difluoromethyl or fluorophenyl analogues.
  • Carboxylic acid derivatives (e.g., 2-[5-(difluoromethyl)-tetrazol-1-yl]acetic acid) show reduced bioavailability but improved solubility for formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for methyl 2-[5-(2-chlorophenyl)-1H-tetrazol-1-yl]acetate?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclization of tetrazole rings and esterification. Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., NaN₃ for tetrazole formation). Reaction optimization can employ factorial design (e.g., Taguchi methods) to minimize impurities and maximize yield .
  • Validation : Purity is confirmed via HPLC (>98%) and structural elucidation via ¹H/¹³C NMR, referencing coupling constants and chemical shifts for the tetrazole ring (δ ~8.5–9.0 ppm) and ester group (δ ~3.7–4.1 ppm) .

Q. How does the 2-chlorophenyl substituent influence the compound’s chemical reactivity?

  • Methodology : The electron-withdrawing chlorine atom enhances electrophilic substitution on the phenyl ring, affecting regioselectivity in further functionalization. Comparative studies with 3- or 4-chlorophenyl analogs (e.g., via Hammett plots) reveal differences in reaction rates due to steric and electronic effects .
  • Experimental Design : Substituent effects are analyzed using computational methods (DFT calculations for charge distribution) paired with kinetic studies under controlled conditions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the tetrazole ring (¹H: δ 8.5–9.0 ppm; ¹³C: δ 145–150 ppm) and methyl ester (¹H: δ 3.7 ppm; ¹³C: δ 52 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 267.07 (theoretical) and fragmentation patterns.
  • X-ray Crystallography (if available): Resolve bond angles and crystal packing, as demonstrated for structurally similar tetrazole esters .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity or interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors.
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data from in vitro assays .
    • Data Interpretation : Validate predictions with experimental IC₅₀ values from enzyme inhibition assays, addressing discrepancies via sensitivity analysis .

Q. How to resolve contradictions in reported biological activities of structurally similar tetrazole derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets (e.g., IC₅₀, EC₅₀) across studies, accounting for variables like cell lines, assay protocols, and purity thresholds.
  • Controlled Replication : Reproduce key experiments under standardized conditions, ensuring structural confirmation via NMR and LC-MS to rule out isomerism or impurities .

Q. What strategies improve yield in large-scale synthesis while maintaining environmental compliance?

  • Methodology :

  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems to reduce waste.
  • Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction times, monitored via in-line FTIR for real-time optimization .

Methodological Guidance for Data Analysis

Q. How to design experiments for studying structure-activity relationships (SAR) in tetrazole derivatives?

  • Experimental Design :

  • Variable Selection : Vary substituents (e.g., halogens, alkyl groups) at the phenyl or tetrazole positions.
  • Statistical Tools : Apply response surface methodology (RSM) to model nonlinear relationships between structural features and bioactivity .
    • Data Validation : Cross-validate SAR models using leave-one-out (LOO) or k-fold cross-validation to avoid overfitting .

Q. What advanced spectroscopic techniques can probe the compound’s dynamic behavior in solution?

  • Methodology :

  • 2D NMR (e.g., NOESY, HSQC) : Elucidate through-space interactions and confirm conformational stability.
  • Variable-Temperature NMR : Monitor tautomerism or ring-flipping dynamics in the tetrazole moiety .

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